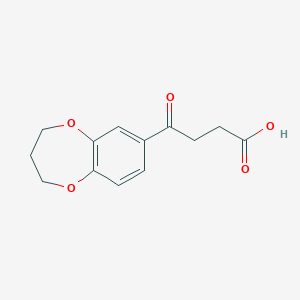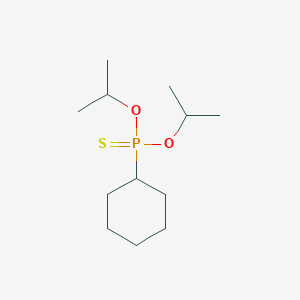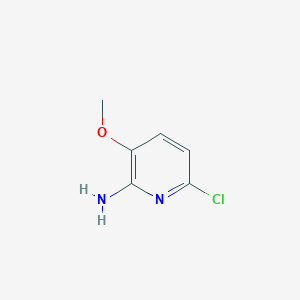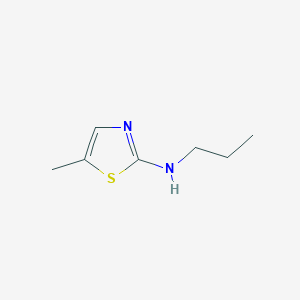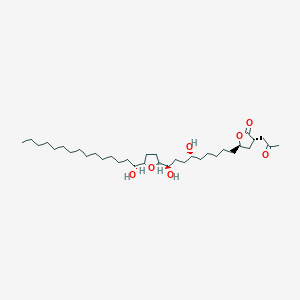
1-(1-Methyltetrazol-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methyltetrazol-5-yl)ethanone, also known as MTE, is a chemical compound that belongs to the class of tetrazoles. This compound has gained significant attention in recent years due to its potential applications in scientific research. MTE is a versatile compound that can be used for a variety of purposes, including drug development, material science, and biochemistry.
作用機序
1-(1-Methyltetrazol-5-yl)ethanone acts as a nucleophile and can undergo various reactions such as nucleophilic substitution, addition, and cycloaddition. It can also act as a ligand for metal ions, forming stable complexes. The mechanism of action of 1-(1-Methyltetrazol-5-yl)ethanone depends on its application, and further research is needed to fully understand its mechanisms.
Biochemical and Physiological Effects:
1-(1-Methyltetrazol-5-yl)ethanone has shown potential in various biochemical and physiological applications. It has been shown to inhibit the growth of cancer cells and has potential as an anticancer agent. 1-(1-Methyltetrazol-5-yl)ethanone has also been shown to have antibacterial and antifungal properties. Additionally, 1-(1-Methyltetrazol-5-yl)ethanone has been used as a fluorescent probe for the detection of metal ions in biological samples.
実験室実験の利点と制限
1-(1-Methyltetrazol-5-yl)ethanone has several advantages for lab experiments. It is easy to synthesize and can be used as a building block for the synthesis of various compounds. 1-(1-Methyltetrazol-5-yl)ethanone is also stable and can be stored for long periods. However, 1-(1-Methyltetrazol-5-yl)ethanone has some limitations, including its potential toxicity and its limited solubility in water.
将来の方向性
The potential applications of 1-(1-Methyltetrazol-5-yl)ethanone in scientific research are vast, and there are several future directions for its use. One direction is the development of 1-(1-Methyltetrazol-5-yl)ethanone-based metal complexes with potential applications in catalysis and material science. Another direction is the use of 1-(1-Methyltetrazol-5-yl)ethanone as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further research is needed to fully understand the mechanisms of action of 1-(1-Methyltetrazol-5-yl)ethanone and its potential applications in drug development and photodynamic therapy.
Conclusion:
In conclusion, 1-(1-Methyltetrazol-5-yl)ethanone is a versatile compound that has potential applications in various scientific research fields. Its unique properties make it a valuable building block for the synthesis of various compounds, and its potential applications in drug development, material science, and biochemistry make it an exciting area of research. Further research is needed to fully understand the mechanisms of action of 1-(1-Methyltetrazol-5-yl)ethanone and its potential applications in scientific research.
合成法
The synthesis of 1-(1-Methyltetrazol-5-yl)ethanone involves the reaction of 1-methyl-5-nitrotetrazole with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution of the nitro group by the ethyl chloroacetate, followed by elimination of the leaving group to form 1-(1-Methyltetrazol-5-yl)ethanone.
科学的研究の応用
1-(1-Methyltetrazol-5-yl)ethanone has been extensively used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. 1-(1-Methyltetrazol-5-yl)ethanone has also been used as a ligand for metal complexes, which have potential applications in catalysis and material science. Additionally, 1-(1-Methyltetrazol-5-yl)ethanone has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
特性
IUPAC Name |
1-(1-methyltetrazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c1-3(9)4-5-6-7-8(4)2/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLACYYHLRNVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN=NN1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

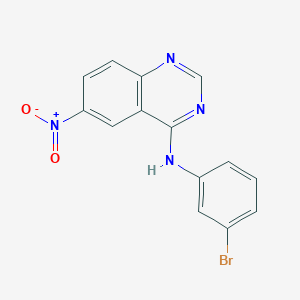
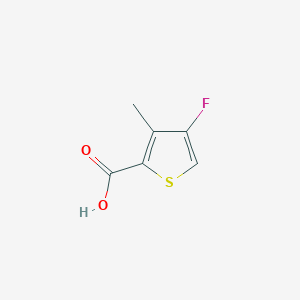
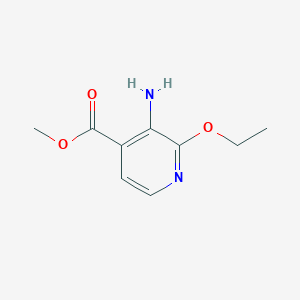
![1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone](/img/structure/B64983.png)

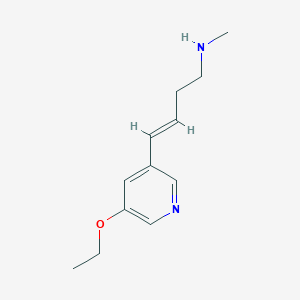
![Ethyl 1H-benzo[d]imidazole-7-carboxylate](/img/structure/B64990.png)
